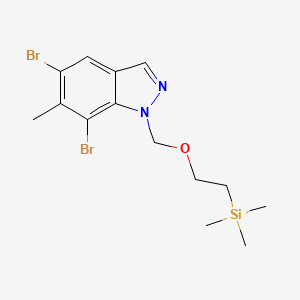

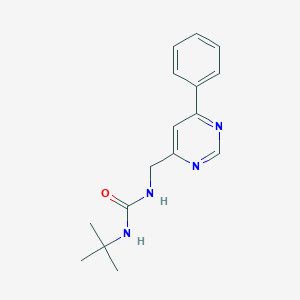

5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole likely involves several steps. Researchers may employ various synthetic routes, such as halogenation, alkylation, and silylation. Detailed synthetic procedures can be found in relevant literature .

Scientific Research Applications

Regioselective Protection and Derivatization of Indazoles

Indazoles can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, facilitating the generation of novel indazole derivatives through efficient directional C-3 lithiation. This approach allows for the reaction with a broad spectrum of electrophiles, producing a variety of functionalized indazoles. The SEM group's removal is achieved using either TBAF in THF or aqueous HCl in EtOH, showcasing the versatility of indazole modifications for different scientific applications (Luo, Chen, & Dubowchik, 2006).

Functionalization via Lithiation

The functionalization of 1,2,3-triazole through lithiation of 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole demonstrates the broad applicability of this method in synthesizing 5-substituted derivatives. Removal of the protecting group leads to the formation of 4-substituted 1H-1,2,3-triazoles, indicating a method for diverse heterocyclic compound synthesis (Holzer & Ruso, 1992).

Stability Against Ring-Opening Isomerization

Investigations into the stability of unprotected indazoles against ring-opening isomerization under strong base conditions reveal that employing free N-H bond indazoles can prevent undesirable reactions. This study provides insights into robust C-S couplings of bromoindazoles, emphasizing the structural integrity of indazoles in harsh conditions (Ganley & Yeung, 2017).

Antimicrobial Activities of Indazole Derivatives

Research on the synthesis of 1,2,4-triazole derivatives unveils their potential antimicrobial activities. Novel compounds synthesized from ester ethoxycarbonylhydrazones show promising effects against bacterial and fungal strains, highlighting the therapeutic potential of indazole-related compounds in treating infections (Bektaş et al., 2007).

Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition of diazo compounds with arynes, followed by acyl migration, offers a direct and efficient pathway to synthesize substituted indazoles. This method facilitates the production of biologically and pharmaceutically relevant indazoles under mild conditions, demonstrating the versatility of indazole synthesis strategies (Liu et al., 2008).

properties

IUPAC Name |

2-[(5,7-dibromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2OSi/c1-10-12(15)7-11-8-17-18(14(11)13(10)16)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGKFCOKYIOFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NN(C2=C1Br)COCC[Si](C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)

![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)

![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)

![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697068.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)